N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activity. The presence of different halogens or alkyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, highlighting the uniqueness of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide.
Properties
Molecular Formula |
C13H9ClN4O3 |
---|---|
Molecular Weight |
304.69 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3/c14-11-4-3-9(6-12(11)18(20)21)7-16-17-13(19)10-2-1-5-15-8-10/h1-8H,(H,17,19)/b16-7+ |
InChI Key |
DDKHQYVDVOTBTA-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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